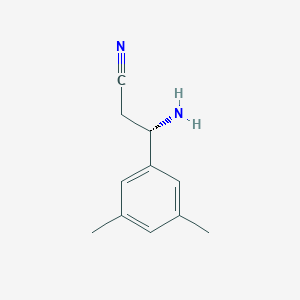
(3S)-3-Amino-3-(3,5-dimethylphenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(3,5-dimethylphenyl)propanenitrile: , also known by its chemical formula C₁₁H₁₄N₂ , is a chiral compound with interesting properties. It belongs to the class of nitriles and contains an amino group. The compound’s structure consists of a three-carbon backbone with a nitrile group (CN) and a dimethylphenyl group attached.
Métodos De Preparación
Synthetic Routes::
Strecker Synthesis: This classic method involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide (HCN). In the case of our compound, an appropriate aldehyde or ketone precursor reacts with ammonia and HCN to form the nitrile.
Alkylation of Amines: Another approach is the alkylation of an amine with a suitable alkyl halide, followed by nitrile formation. The chiral center can be introduced during this step.
Chiral Pool Synthesis: Starting from a chiral precursor, such as a natural amino acid, the compound can be synthesized via a series of reactions.
Industrial Production:: Industrial-scale production methods may involve optimized versions of the above synthetic routes, ensuring efficiency, yield, and purity.
Análisis De Reacciones Químicas
(3S)-3-Amino-3-(3,5-dimethylphenyl)propanenitrile: participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of imines or amides.
Reduction: Reduction of the nitrile group can yield the corresponding amine.
Substitution: The nitrile group can be substituted with other functional groups.
Common Reagents and Conditions: Reagents like reducing agents (e.g., LiAlH₄), oxidizing agents (e.g., KMnO₄), and nucleophiles (e.g., Grignard reagents) are commonly used.
Major Products: The major products depend on the specific reaction conditions and the starting materials.
Aplicaciones Científicas De Investigación
(3S)-3-Amino-3-(3,5-dimethylphenyl)propanenitrile: finds applications in:
Medicinal Chemistry: It could serve as a building block for drug development due to its chiral nature and potential biological activity.
Organic Synthesis: Researchers use it to create more complex molecules.
Catalysis: The compound might act as a ligand in asymmetric catalysis.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparación Con Compuestos Similares
- Explore further to identify additional related compounds.
3-(Dimethylamino)propanenitrile: (CAS: 1738-25-6) .
Remember that research on this compound continues, and its applications may evolve over time
Propiedades
Fórmula molecular |
C11H14N2 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(3,5-dimethylphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5-7,11H,3,13H2,1-2H3/t11-/m0/s1 |
Clave InChI |
MEFKFTAICBLCCZ-NSHDSACASA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)[C@H](CC#N)N)C |
SMILES canónico |
CC1=CC(=CC(=C1)C(CC#N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


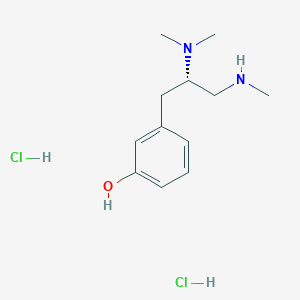
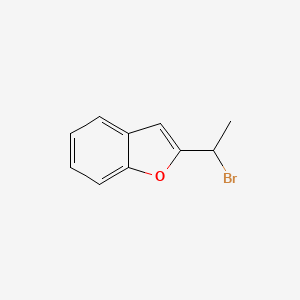
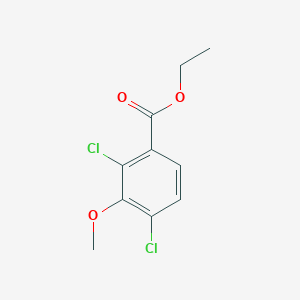
![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B13025949.png)
![5-Bromo-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13025950.png)
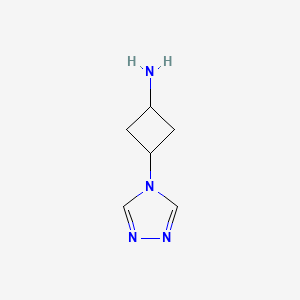
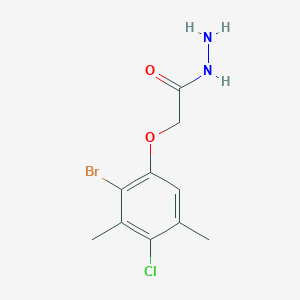
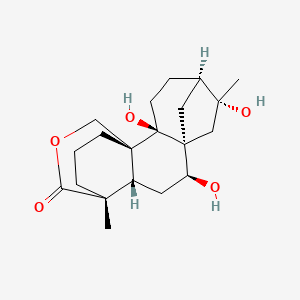

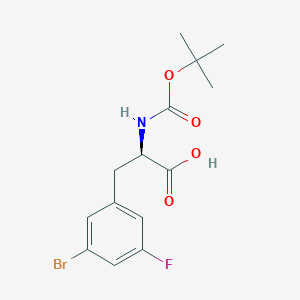
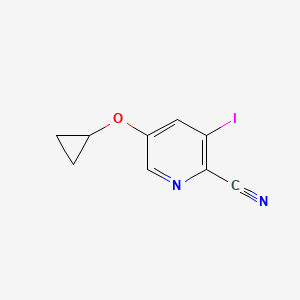
![Methyl (E)-3-((3AR,6AR)-2,2-dimethyl-3A,6A-dihydrofuro[2,3-D][1,3]dioxol-5-YL)acrylate](/img/structure/B13026009.png)
![2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13026017.png)
![2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13026021.png)
